N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A pyrazolo[3,4-d]pyrimidin-4-amine core, a privileged scaffold in medicinal chemistry for targeting kinases and nucleotide-binding proteins.
- A 1-(5-chloro-2-methylphenyl) substituent at position 1, contributing steric and electronic effects.
- N-benzyl and N-ethyl groups on the amine at position 4, modulating solubility and target affinity.
This compound belongs to a class of molecules explored for therapeutic applications, including kinase inhibition (e.g., mTOR, BTK) and antiviral activity .
Properties
Molecular Formula |
C21H20ClN5 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-11-17(22)10-9-15(19)2/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
OZYHODWWBORECF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-chloro-2-methylbenzylamine and ethyl isocyanate under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment due to its ability to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.
Biological Research: Used in studies to understand the molecular mechanisms of kinase inhibition and its effects on cell proliferation and apoptosis.
Chemical Biology: Employed as a tool compound to investigate signaling pathways and protein interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Effects on Kinase Inhibition
Key Observations :
Anti-Cancer and Antiviral Activity
Key Observations :
Toxicity and ADME Profiles
Key Observations :
- Pyrazolo[3,4-d]pyrimidin-4-amine derivatives often show medium mutagenic risk but low carcinogenicity in preclinical models .
- The 5-chloro-2-methylphenyl group in the target compound may alter toxicity compared to simpler aryl substituents.
Biological Activity
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo ring fused with a pyrimidine structure. Its molecular formula is , with a molecular weight of approximately 377.9 g/mol. The presence of the benzyl and chloro groups enhances its lipophilicity, which may influence its interaction with biological targets.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities primarily through the inhibition of CDKs, which are crucial in cell cycle regulation. Specifically, this compound has shown potential as a selective inhibitor of CDK2, a promising target for cancer therapy. This inhibition can lead to reduced tumor cell proliferation across various cancer cell lines.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
| Study | Cell Lines Tested | IC50 Values | Findings |
|---|---|---|---|
| Study 1 | Various cancer lines | < 50 µM | Significant inhibition of tumor growth observed. |
| Study 2 | SH-SY5Y neuroblastoma | K values in submicromolar range | Induced tumor volume reduction > 50% in xenograft models. |
| Study 3 | Glioblastoma | Not specified | Demonstrated cytotoxicity and potential for further development. |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, one study reported an IC50 value less than 50 µM against multiple tumor types, indicating strong anticancer properties.
- Xenograft Models : In vivo studies using xenograft mouse models have shown that this compound can significantly reduce tumor size when administered at therapeutic doses. A particular study highlighted a lead compound from the pyrazolo[3,4-d]pyrimidine series that achieved over 50% reduction in tumor volume in a neuroblastoma model.
- Pharmacokinetic Properties : Research has also focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines to enhance their bioavailability and therapeutic efficacy. Modifications to the chemical structure have been explored to optimize these parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
